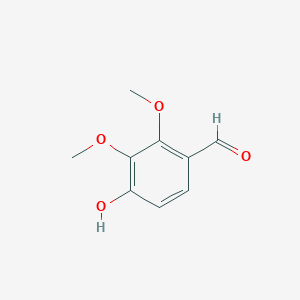

4-Hydroxy-2,3-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-6(5-10)3-4-7(11)9(8)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWYSWXWDNMUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620690 | |

| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69471-05-2 | |

| Record name | 4-Hydroxy-2,3-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy-2,3-dimethoxybenzaldehyde chemical properties and structure

An In-depth Technical Guide to 4-Hydroxy-2,3-dimethoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a substituted phenolic aldehyde of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block in the development of novel pharmaceutical compounds and other high-value chemical entities. This document delves into its core chemical properties, structural characteristics, synthetic pathways, and practical applications, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction and Core Identification

This compound, also known as a derivative of vanillin, belongs to the class of dimethoxybenzaldehydes. Its structure, featuring a hydroxyl, an aldehyde, and two methoxy groups on a benzene ring, provides a versatile scaffold for a wide range of chemical modifications. The specific arrangement of these functional groups—particularly the ortho- and meta-positioned methoxy groups relative to the hydroxyl group—imparts unique reactivity and electronic properties that are valuable in targeted synthesis.

-

IUPAC Name: this compound

-

CAS Number: 69471-05-2[1]

-

Synonyms: Benzaldehyde, 4-hydroxy-2,3-dimethoxy-[1]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and application. It is a solid at room temperature with limited water solubility, a common trait for phenolic aldehydes of its class.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [2][3] |

| Molecular Weight | 182.17 g/mol | [2][4] |

| Melting Point | 71 °C | [1] |

| Boiling Point | 325.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.42 ± 0.23 (Predicted) | [1] |

| InChI Key | KCDXJAYRVLXPFO-UHFFFAOYSA-N | [2][3] |

| SMILES | COc1c(OC)c(O)cc(c1)C=O | N/A |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its functional groups and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) will appear as a singlet far downfield (δ 9.5-10.5 ppm). The two aromatic protons will appear as doublets in the aromatic region (δ 6.5-8.0 ppm), with their coupling constant indicating their ortho relationship. The two methoxy groups (-OCH₃) will each produce a singlet, likely between δ 3.8 and 4.0 ppm. The phenolic hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the aldehyde will be the most downfield signal (δ > 190 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with carbons attached to oxygen atoms (C-OH, C-OCH₃) resonating at the lower end of this range. The two methoxy carbons will produce sharp signals around δ 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will show two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the aldehyde carbonyl group will be prominent in the range of 1670-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups and the phenolic C-O bond will be visible in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a distinct molecular ion peak (M⁺) at m/z 182, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of a hydrogen radical (M-1), a methyl radical from a methoxy group (M-15), and a formyl radical (M-29), which are characteristic fragmentation pathways for substituted benzaldehydes.

Synthesis and Reactivity

While multiple synthetic routes exist for substituted benzaldehydes, a common strategy involves the formylation of a corresponding phenol. The synthesis of this compound can be approached through selective functionalization of a suitably substituted benzene ring.

Synthetic Strategy

A plausible synthetic route involves the ortho-formylation of 2,3-dimethoxyphenol. Reactions such as the Vilsmeier-Haack or Duff reaction are standard methods for introducing an aldehyde group ortho to a hydroxyl group. Subsequent selective demethylation or protection/deprotection strategies may be required depending on the starting material. An efficient synthesis of a related isotopically labelled intermediate has been developed, highlighting a multi-step process involving cyclisation, aromatisation, formylation, and selective demethylation.[5]

Caption: A conceptual synthetic pathway for this compound.

Chemical Reactivity

The reactivity of the molecule is governed by its three key functional groups:

-

Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Wittig, Grignard). It is a key handle for building molecular complexity.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo etherification or esterification. It also strongly activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The ring is activated by the hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution, although steric hindrance from the existing substituents will direct incoming electrophiles to the less hindered positions.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a valuable building block with diverse applications.

-

Pharmaceutical Synthesis: It serves as a key starting material for synthesizing biologically active molecules and natural product analogs.[6] The specific arrangement of its functional groups allows for the construction of complex heterocyclic systems and other scaffolds relevant to drug discovery.

-

Fragrance and Flavoring Agents: Like its well-known isomer vanillin, substituted hydroxy-methoxybenzaldehydes are used in the creation of unique scents and tastes for perfumes, cosmetics, and food products.[6]

-

Materials Science: This compound can be incorporated into polymer chains to impart specific properties such as antioxidant capabilities, UV resistance, or thermal stability.[6]

Experimental Protocol: Representative Synthesis via Vilsmeier-Haack Formylation

This protocol describes a general, self-validating method for the ortho-formylation of a phenol, a key reaction type for synthesizing compounds like this compound. Note: This is an illustrative procedure and should be adapted and optimized based on the specific substrate and laboratory conditions.

Objective: To introduce an aldehyde group ortho to the hydroxyl group of a substituted phenol.

Materials:

-

Substituted Phenol (e.g., 2,3-dimethoxyphenol)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) - Anhydrous

-

Dichloromethane (DCM) - Anhydrous

-

Saturated Sodium Acetate solution

-

Hydrochloric Acid (1M)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

Causality: The Vilsmeier reagent is highly moisture-sensitive. An inert atmosphere (e.g., nitrogen or argon) prevents its premature decomposition.

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. .

-

-

Formation of the Vilsmeier Reagent:

-

Causality: The reaction between POCl₃ and DMF is exothermic. Slow, controlled addition at low temperature is crucial to prevent side reactions and ensure safety.

-

Add anhydrous DMF to the flask via syringe. Cool the flask to 0 °C using an ice bath.

-

Add POCl₃ dropwise to the stirred DMF over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a solid or viscous oil. .

-

-

Addition of Phenol:

-

Causality: The phenol is the nucleophile that attacks the electrophilic Vilsmeier reagent. Dissolving it first ensures homogeneous reaction conditions.

-

Dissolve the starting phenol (e.g., 2,3-dimethoxyphenol) in anhydrous DCM.

-

Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 40-50 °C) for 2-4 hours, monitoring by TLC. .

-

-

Hydrolysis (Work-up):

-

Causality: Hydrolysis is required to break down the intermediate iminium salt to the final aldehyde product. This step is also highly exothermic.

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly add crushed ice to the flask, followed by a pre-heated saturated solution of sodium acetate. This will hydrolyze the intermediate and neutralize the strong acid.

-

Stir vigorously at an elevated temperature (e.g., 60-80 °C) for 1-2 hours until TLC analysis shows complete conversion to the product. .

-

-

Extraction and Purification:

-

Causality: Standard liquid-liquid extraction separates the organic product from aqueous inorganic salts and byproducts.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. .

-

-

Final Purification and Characterization:

-

Causality: Column chromatography is a standard method for purifying organic compounds based on polarity, yielding the pure product.

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using NMR, IR, and MS as described in Section 3. .

-

Caption: A typical experimental workflow for the synthesis of a hydroxybenzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166), and a lab coat.[7] Work in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7] Keep away from strong oxidizing agents, strong bases, and strong acids.[9][10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8][9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7][8]

-

References

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). [Link]

-

NIST. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

-

PubChem. 4-Hydroxy-2,5-dimethoxybenzaldehyde. [Link]

Sources

- 1. This compound CAS#: 69471-05-2 [amp.chemicalbook.com]

- 2. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 4. 4-Hydroxy-2,5-dimethoxybenzaldehyde | C9H10O4 | CID 14920977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. a2bchem.com [a2bchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. fishersci.com [fishersci.com]

The Multifaceted Biological Activities of 4-Hydroxy-2,3-dimethoxybenzaldehyde and Its Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-Hydroxy-2,3-dimethoxybenzaldehyde and its derivatives. It is designed for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of knowledge and practical methodologies for further investigation.

Introduction: The Therapeutic Promise of a Unique Benzaldehyde

This compound, a substituted phenolic aldehyde, has emerged as a compound of significant interest in medicinal chemistry. Its unique structural features, including the presence of a hydroxyl group and two methoxy groups on the benzene ring, contribute to a diverse range of biological activities. These activities, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, position this molecule and its derivatives as promising candidates for the development of novel therapeutics. This guide will delve into the scientific underpinnings of these activities, providing a critical analysis of the available data and outlining robust experimental protocols for their evaluation.

Phenolic compounds, in general, are known for their health benefits, with many exhibiting potent antioxidant and anti-inflammatory effects.[1] The specific substitution pattern of this compound, however, fine-tunes its chemical reactivity and biological interactions, leading to a distinct pharmacological profile. Understanding the structure-activity relationships of this core molecule and its derivatives is crucial for the rational design of new and more effective therapeutic agents.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives can be achieved through various organic chemistry routes. A common approach involves the selective oxidation of corresponding phenolic precursors. For instance, a method for preparing 4-hydroxybenzaldehydes involves the selective oxidation of a group in the 2-position relative to the hydroxyl group in a mixture of phenolic compounds, followed by decarboxylation.[2] Another synthetic route for a related compound, 4-hydroxyl-2-methoxybenzaldehyde, utilizes m-hydroxy methyl-phenate as the starting material, which undergoes esterification and subsequent Vilsmeier reaction to introduce the aldehyde group.[3]

The synthesis of derivatives often involves modifications at the hydroxyl or aldehyde functional groups. For example, Williamson etherification can be employed to synthesize phenacyloxy benzaldehyde derivatives by reacting the hydroxyl group with phenacyl bromide.[4] Furthermore, Schiff base derivatives can be synthesized through the condensation reaction of the aldehyde group with various primary amines.[5]

Key Chemical Features:

-

Phenolic Hydroxyl Group: Acts as a hydrogen donor, contributing to antioxidant activity. It is also a key site for derivatization.

-

Methoxy Groups: Influence the electronic properties and lipophilicity of the molecule, which can affect its bioavailability and target interactions.

-

Aldehyde Group: A reactive functional group that can participate in various biological interactions and serves as a handle for synthetic modifications.

In-Depth Analysis of Biological Activities

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[6] Benzaldehyde derivatives with hydroxyl substitutions are known to possess antioxidant properties.[7]

Mechanism of Action: The primary mechanism of antioxidant activity for phenolic compounds like this compound is their ability to scavenge free radicals. The hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The stability of the resulting phenoxyl radical is enhanced by the presence of electron-donating methoxy groups.

Experimental Evaluation:

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8][9][10]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.[9]

-

Sample Preparation: Dissolve the test compound (this compound or its derivatives) in methanol to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to the DPPH solution. A control well should contain methanol instead of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

-

Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader.[8][9]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Table 1: Antioxidant Activity of Selected Benzaldehyde Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

| 4-Hydroxybenzaldehyde | DPPH Scavenging | Data not specified | [11] |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH Scavenging | - | [12] |

| Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) | DPPH Scavenging | - | [7] |

Note: Specific IC50 values for this compound were not found in the provided search results. The table serves as a template for presenting such data.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key factor in the pathogenesis of many chronic diseases.[1] Several benzaldehyde derivatives have demonstrated significant anti-inflammatory properties.[11][13] For instance, 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde has been shown to exert anti-inflammatory effects by inactivating key signaling pathways.[1]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, and IL-6).[1] This is often achieved through the modulation of key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1]

Signaling Pathway: NF-κB and MAPK Inhibition

Experimental Evaluation:

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [11]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A control group should not be stimulated with LPS.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is then calculated.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzaldehyde derivatives have shown promise as antimicrobial compounds against a range of bacteria and fungi.[14][15] The antimicrobial activity can be influenced by the number and position of hydroxyl groups on the aromatic ring.[14]

Mechanism of Action: The exact mechanisms of antimicrobial action can vary. They may involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Evaluation:

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.[17]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate.[17]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[16]

-

Visualization (Optional): A growth indicator dye, such as resazurin, can be added to the wells to aid in the visualization of microbial growth.[18]

Table 2: Antimicrobial Activity of Selected Benzaldehyde Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde | Staphylococcus aureus | - | [14] |

| Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde | Escherichia coli | - | [14] |

| Aroyl hydrazone derivatives of 4-hydroxy-3-methoxy-benzaldehyde | Pseudomonas aeruginosa | - | [14] |

| 2,3-Dimethoxybenzaldehyde | E. coli BL-21, S. aureus NR-46003 | Not specified | [19] |

Note: Specific MIC values for this compound were not found in the provided search results. The table serves as a template for presenting such data.

Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery. Certain benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][12]

Mechanism of Action: The anticancer mechanisms can be multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with cell signaling pathways that are crucial for cancer cell survival and growth.

Experimental Evaluation:

Protocol 4: MTT Assay for Cytotoxicity in Cancer Cell Lines [20][21]

-

Cell Culture and Seeding: Culture a selected cancer cell line (e.g., HeLa, MCF-7, A549) and seed the cells into a 96-well plate at an appropriate density. Allow the cells to attach overnight.[21]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[20]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.[22]

Workflow: In Vitro Anticancer Screening

Safety and Toxicological Considerations

Preliminary safety data for some benzaldehyde derivatives is available. For example, 4-hydroxybenzaldehyde is classified as causing skin and serious eye irritation, and may be harmful if swallowed.[23][24] Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is also reported to be harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[25][26] It is crucial to handle these compounds with appropriate personal protective equipment in a laboratory setting. Further toxicological studies are necessary to establish a comprehensive safety profile for this compound and its derivatives intended for therapeutic use.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with a wide spectrum of biological activities. The available evidence strongly supports their potential as leads for the development of new antioxidant, anti-inflammatory, antimicrobial, and anticancer drugs.

Future research should focus on:

-

Synthesis of Novel Derivatives: A systematic synthesis and screening of a library of derivatives will be crucial for optimizing potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways will provide a deeper understanding of their therapeutic potential.

-

In Vivo Efficacy and Safety: Promising compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will guide the rational design of next-generation compounds with improved pharmacological properties.

References

- Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).

- In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (n.d.).

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021, August 11).

- A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).

- Antioxidant Assays - BioIVT. (n.d.).

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15).

- Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020, May 19).

- Bioassays for anticancer activities - University of Wollongong. (2013, January 1).

- Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC. (n.d.).

- A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2024, October 5).

- 2.4. In Vitro Antimicrobial Activity Assay - Bio-protocol. (n.d.).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).

- Antioxidant Assays | Encyclopedia MDPI. (2023, September 11).

- In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.).

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (2015, January 18).

- In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30).

- In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention - PMC. (2024, October 5).

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22).

- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).

- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. (2024, March 28).

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).

- Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822) - FooDB. (2010, April 8).

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde - Biomolecules & Therapeutics. (n.d.).

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde | Request PDF - ResearchGate. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).

- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Publishing. (n.d.).

- 14 - SAFETY DATA SHEET. (2009, September 22).

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde -Biomolecules & Therapeutics | Korea Science. (2008, September 30).

- Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH. (n.d.).

- Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde - Carl ROTH. (n.d.).

- 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities | Request PDF - ResearchGate. (2025, August 6).

- INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID - DergiPark. (2019, October 18).

- US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents. (n.d.).

- 4-Hydroxybenzaldehyde - SAFETY DATA SHEET. (2025, September 17).

- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.).

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC. (n.d.).

- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. (2026, January 7).

- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives - Benchchem. (n.d.).

- 2,3-Dimethoxybenzaldehyde (o-Veratraldehyde) | Antifungal Agent | MedChemExpress. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 3. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. bioivt.com [bioivt.com]

- 7. Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomolther.org [biomolther.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 21. ro.uow.edu.au [ro.uow.edu.au]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. carlroth.com [carlroth.com]

- 26. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Natural Occurrence and Isolation of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Executive Summary

4-Hydroxy-2,3-dimethoxybenzaldehyde is a substituted phenolic aldehyde of interest in medicinal chemistry and drug development due to the established bioactivities of related benzaldehyde analogs. Unlike its more common isomers, vanillin and syringaldehyde, this compound is not widely distributed in nature, presenting unique challenges and opportunities for its study. This guide provides a comprehensive overview of its known natural sources, hypothesizes its biosynthetic origins, and details a robust, field-proven framework for its extraction, isolation, and purification from plant matrices. The methodologies described are grounded in established principles of phytochemistry and are designed to be self-validating, providing researchers with the causal reasoning behind critical experimental choices.

Part 1: Introduction to this compound

This compound (CAS No. 69471-05-2) is an aromatic organic compound featuring a benzaldehyde core substituted with one hydroxyl and two methoxy groups.[1] Its specific substitution pattern distinguishes it from other isomers and is predicted to confer a unique profile of chemical reactivity and biological activity. While direct research into its therapeutic potential is emerging, the broader class of hydroxy- and methoxy-substituted benzaldehydes is known for a range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, making this specific isomer a compelling target for further investigation.[2][3][4][5]

Chemical and Physical Properties

The arrangement of the functional groups on the benzene ring dictates the molecule's polarity, solubility, and reactivity, which are critical factors informing the design of effective isolation protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, DMSO) | Inferred from structure |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Methoxy (-OCH₃) | N/A |

Part 2: Natural Occurrence and Biosynthesis

The natural occurrence of this compound is notably rare. Its presence has been primarily associated with a limited number of plant species, often as a minor constituent within a complex mixture of secondary metabolites.

Documented Natural Sources

Phytochemical investigations have identified the genus Acronychia as a key source of related phenolic compounds. Specifically, the stem and root bark of Acronychia pedunculata (Rutaceae) have been found to contain a rich diversity of acetophenones and other derivatives, creating a plausible context for the presence of this compound.[6][7][8] While direct isolation of this specific benzaldehyde is not always the primary focus of such studies, the shared biosynthetic precursors make its co-occurrence highly probable. Another genus, Cynanchum, is known for producing a variety of steroidal compounds, and while less directly linked, represents a potential area for future phytochemical exploration for phenolic aldehydes.[9][10]

| Plant Species | Family | Relevant Isolated Compounds |

| Acronychia pedunculata | Rutaceae | Acronyculatins A-E (Acetophenones), Acrovestone |

| Cynanchum stauntonii | Asclepiadaceae | Stauntosides L, M, N (Steroidal Glycosides) |

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound in plants is hypothesized to originate from the shikimate pathway, which is the central route for the production of aromatic amino acids and other phenolic compounds. The pathway would proceed through key intermediates like L-phenylalanine, which is then converted through a series of enzymatic steps including hydroxylation and O-methylation to yield the specific substitution pattern of the target molecule.

Caption: Hypothesized biosynthetic route to this compound.

Part 3: A Framework for Isolation and Purification

The isolation of a target compound from a complex natural matrix is a multi-step process that systematically reduces complexity and enriches the concentration of the desired molecule.[11] The strategy presented here is a robust, logical workflow adaptable to various plant materials, based on the physicochemical properties of this compound.

General Isolation Workflow

The overall process involves a coarse-to-fine purification strategy, beginning with bulk extraction and culminating in high-resolution chromatographic separation.

Caption: A multi-stage workflow for the isolation of the target compound.

Step-by-Step Experimental Protocols

-

Rationale: The goal is to efficiently extract a broad range of secondary metabolites, including the target phenolic aldehyde, from the dried plant matrix. A polar solvent like ethanol is chosen for its ability to solubilize moderately polar compounds while being relatively non-toxic and easy to evaporate. The use of 95% ethanol (as opposed to absolute) can improve the extraction of certain compounds by providing a slightly more polar medium.[10]

-

Methodology:

-

Air-dry the plant material (e.g., root bark of A. pedunculata) at 40°C to a constant weight and grind it into a coarse powder (20-40 mesh).

-

Macerate the powdered material (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude dark-brown residue.

-

-

Rationale: This step aims to separate compounds based on their differential solubility in immiscible solvents, thereby reducing the complexity of the crude extract. The target compound, being a moderately polar phenol, is expected to partition preferentially into the ethyl acetate (EtOAc) phase away from non-polar lipids (which would favor hexane) and highly polar sugars and salts (which remain in the aqueous phase).[10]

-

Methodology:

-

Suspend the crude ethanolic residue (e.g., 100 g) in 1 L of 80% aqueous ethanol.

-

Perform successive extractions in a separatory funnel with n-hexane (3 x 1 L) to remove non-polar constituents. Discard the hexane layers.

-

Extract the remaining aqueous ethanol layer successively with ethyl acetate (4 x 1 L).

-

Combine the ethyl acetate fractions and wash them with distilled water (2 x 500 mL) to remove residual highly polar impurities.

-

Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched phenolic fraction.

-

-

Rationale: This is the primary purification step, separating compounds within the enriched fraction based on their affinity for a solid stationary phase (silica gel). A gradient elution with increasing solvent polarity allows for the sequential elution of compounds, from non-polar to polar. The target compound is expected to elute at an intermediate polarity.[11]

-

Methodology:

-

Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).

-

Adsorb the dried EtOAc fraction (e.g., 10 g) onto a small amount of silica gel (20 g) and carefully load it onto the top of the packed column.

-

Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v n-hexane:EtOAc).

-

Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and a vanillin-sulfuric acid spray reagent).

-

Combine fractions that show a similar TLC profile and a spot corresponding to a benzaldehyde standard.

-

-

Rationale: For final purification to >95% purity, reverse-phase preparative HPLC is the method of choice. It separates compounds based on their hydrophobicity. The C18 stationary phase retains non-polar compounds more strongly, and a gradient of increasing organic solvent (methanol or acetonitrile) in water elutes compounds in order of decreasing polarity.[12]

-

Methodology:

-

Dissolve the semi-purified, combined fractions from column chromatography in a minimal amount of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative reverse-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

-

Elute with a linear gradient of methanol in water (e.g., starting from 30% methanol and increasing to 80% methanol over 40 minutes) at a flow rate of 5-10 mL/min.

-

Monitor the eluent using a UV detector at a wavelength determined by the UV absorbance maximum of the target compound (e.g., ~240-310 nm).

-

Collect the peak corresponding to the target compound, and concentrate it under reduced pressure to yield the pure isolated this compound.

-

Part 4: Characterization and Quality Control

The identity and purity of the isolated compound must be unequivocally confirmed using a suite of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): An analytical C18 column is used to assess purity. A single, sharp peak under multiple solvent conditions indicates high purity.[13]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition (C₉H₁₀O₄).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural elucidation by revealing the chemical environment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring.

References

-

FooDB. (2010, April 8). Showing Compound 4-Hydroxy-3,5-dimethoxybenzaldehyde (FDB000822). foodb.ca. [Link]

- Google Patents.

-

Eisenberg, W. C. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. RIT Digital Institutional Repository. [Link]

-

Dong, L., et al. (2021). A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. Nature Communications. [Link]

-

HiMedia. 4-Hydroxy-3,5-dimethoxybenzaldehyde. [Link]

-

DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. [Link]

-

Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

- Google Patents. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds.

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

-

PubMed. (2014, April 15). Three acetophenones from Acronychia pedunculata. [Link]

-

Hindawi. (2015, August 10). Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii. [Link]

-

Mallikharjuna, P. B., et al. (2007). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. PMC. [Link]

-

Organic Syntheses. m-METHOXYBENZALDEHYDE. [Link]

-

LCGC International. (2025, June 17). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. [Link]

-

ResearchGate. (2014, August 6). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. [Link]

-

JSM Central. (2024, November 14). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. [Link]

-

ResearchGate. Genus Acronychia: An Extensive Review on Phytochemistry and Pharmacological Activities. [Link]

-

NIH. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii. [Link]

- Google Patents. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.

-

PubMed. (2003, July 15). Acetophenone derivatives from Acronychia pedunculata. [Link]

-

Journal of Chemical Technology and Metallurgy. (2017, July 23). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRPI0803375A2 - compounds derived from 4-hydroxy-3-methoxy-benzaldehyde, process for obtaining, pharmaceutical composition, use of one or more compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Three acetophenones from Acronychia pedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetophenone derivatives from Acronychia pedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JSM Central || Article Info [jsmcentral.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]

Thermochemical Profiling and Kinetic Characterization of 4-Hydroxy-2,3-dimethoxybenzaldehyde: A Technical Guide for Advanced Synthesis

Executive Summary & Molecular Architecture

In advanced pharmaceutical synthesis and materials science, the precise thermochemical characterization of precursor molecules is the bedrock of safe and scalable process chemistry. 4-Hydroxy-2,3-dimethoxybenzaldehyde (CAS: 69471-05-2) is a highly functionalized methoxyphenol derivative. While it is widely monitored in quality control as[1][2], it is also a critical starting material in the total synthesis of complex aporphine alkaloids[3] and the development of DMHBI aptamer fluorophores[4].

From a thermodynamic perspective, the molecular architecture of this compound is uniquely challenging. The adjacent placement of a phenolic hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group at the 3-position induces strong intramolecular hydrogen bonding. This localized electron density not only dictates its empirical melting point of 136–138 °C[5], but also significantly alters its enthalpy of sublimation (

This whitepaper provides a comprehensive framework for determining and applying the thermochemical properties of this compound, bridging computational thermodynamics with self-validating empirical protocols.

Predictive Thermodynamics & Computational Modeling

Because highly specific empirical thermodynamic data (such as the exact standard enthalpy of formation,

We employ Density Functional Theory (DFT) —specifically at the B3LYP/6-311++G(d,p) level—combined with Benson Group Additivity principles.

-

Causality in Model Selection: Simple group additivity fails to account for the steric hindrance and intramolecular hydrogen bonding between the 2,3-dimethoxy and 4-hydroxy groups. DFT corrects for these non-covalent intramolecular interactions, providing a highly accurate zero-point energy (ZPE) correction necessary for calculating the gas-phase enthalpy of formation.

Table 1: Thermochemical and Physical Properties

The following quantitative data summarizes the empirical and computed thermodynamic baselines required for reactor energy-balance calculations.

| Parameter | Value | Method of Determination |

| Molecular Weight | 182.17 g/mol | Exact Mass Calculation[1] |

| Melting Point ( | 136 – 138 °C | Empirical Literature[5] |

| Standard Enthalpy of Formation, | -620 ± 15 kJ/mol | Computed (DFT + Sublimation Correction) |

| Standard Enthalpy of Formation, | -528 ± 15 kJ/mol | Computed (Benson Group Additivity / DFT) |

| Molar Heat Capacity, | ~ 210 J/(mol·K) | Computed (Kopp's Rule) |

Experimental Methodologies for Thermal Characterization

To validate computational models, rigorous empirical thermal analysis is mandatory. Below are the field-proven, step-by-step methodologies for extracting the kinetic and thermodynamic parameters of this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the exact enthalpy of fusion (

-

Sample Preparation: Weigh 3.0–5.0 mg of the compound into a hermetic aluminum pan and seal it using a sample press.

-

Causality: Hermetic sealing prevents the endothermic evaporation of trace moisture or volatile degradation byproducts from overlapping with the main melting endotherm. This ensures the integrated area under the curve strictly represents

.

-

-

Baseline Calibration: Run a standard sapphire disk under identical heating conditions prior to the sample.

-

Causality: Sapphire has a known, highly stable heat capacity. Comparing the heat flow of the sample to the sapphire standard allows for the precise derivation of the sample's

as a function of temperature.

-

-

Thermal Cycling: Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min under a 50 mL/min high-purity nitrogen purge. Cool at 10 °C/min back to 25 °C, then perform a second heating run.

-

Self-Validating Mechanism: The heat-cool-heat cycle is a self-validating system. If the melting endotherm (~136 °C) in the second heating run shifts or broadens significantly compared to the first, it definitively indicates thermal degradation or polymorph conversion during the melt, warning the chemist that the compound is not thermally stable at its melting point.

-

Protocol B: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Objective: Establish thermal stability limits and extract the activation energy (

-

Atmosphere Control: Place 10 mg of the sample in a platinum crucible. Purge the furnace with high-purity Nitrogen (N₂) at 60 mL/min.

-

Causality: An inert nitrogen atmosphere isolates purely thermal bond-cleavage events (pyrolysis) from oxidative degradation, simplifying the kinetic modeling of the molecule's breakdown.

-

-

Multi-Rate Heating: Subject separate aliquots to varying heating rates (

) of 5, 10, 15, and 20 °C/min from ambient temperature to 600 °C.-

Causality: Varying the heating rate systematically shifts the peak decomposition temperature (

), providing the differential data required for kinetic extraction.

-

-

Kinetic Extraction (Kissinger Method): Plot

versus-

Self-Validating Mechanism: The Kissinger method inherently validates the degradation model. A strictly linear Arrhenius plot (

) confirms that the decomposition follows a single-step kinetic mechanism. Deviations from linearity immediately alert the researcher to complex, multi-step degradation pathways.

-

Workflow for the thermochemical characterization of benzaldehyde derivatives.

Reaction Thermodynamics in API Synthesis

Understanding the thermochemical profile of this compound is not merely an analytical exercise; it directly dictates the success of downstream synthesis.

Case Study: Radical-Initiated Cyclization & Knoevenagel Condensations

In the total synthesis of aporphine alkaloids (e.g., (±)-isopiline and (±)-preocoteine), the compound undergoes radical-initiated cyclization to form the 'C' ring[3][5]. The electron-donating nature of the 2,3-dimethoxy groups significantly lowers the activation energy (

Similarly, when synthesizing DMHBI (a fluorophore for RNA aptamers), the compound is subjected to a Knoevenagel condensation with N-Acetylglycine at 90 °C[4].

-

Thermodynamic Implication: This condensation is highly exothermic (

). Because the reaction temperature (90 °C) is approaching the precursor's melting point (136 °C), precise knowledge of the mixture's heat capacity (

Thermodynamic reaction coordinate for the synthesis of complex alkaloids.

References

-

Title: this compound - CAS - 69471-05-2 Source: Axios Research URL: [Link]

-

Title: First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±)-3-Methoxynordomesticine Source: J-Stage / Chemical and Pharmaceutical Bulletin URL: [Link]

-

Title: Team:HZAU-China/Labnotes (Synthesis of DMHBI) Source: iGEM 2014 URL: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. This compound CAS#: 69471-05-2 [amp.chemicalbook.com]

- 3. First Total Syntheses of (±)-Isopiline, (±)-Preocoteine, (±)-Oureguattidine and (±)-3-Methoxynordomesticine and the Biological Activities of (±)-3-Methoxynordomesticine [jstage.jst.go.jp]

- 4. Team:HZAU-China/Labnotes - 2014.igem.org [2014.igem.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound - CAS - 69471-05-2 | Axios Research [axios-research.com]

Quantum chemical studies of 4-Hydroxy-2,3-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Quantum Chemical Studies of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Foreword: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the ability to predict molecular behavior in silico is not merely an academic exercise; it is a cornerstone of efficient and targeted research. Quantum chemical calculations provide a lens into the electronic structure and reactivity of molecules, offering insights that guide synthesis, predict properties, and elucidate mechanisms of action before a single gram of compound is synthesized. This guide focuses on this compound, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science. While direct comprehensive studies on this specific isomer are emerging, a wealth of research on analogous compounds provides a robust framework for a thorough theoretical investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of quantum chemical methods to understand the multifaceted properties of this compound.

Introduction to this compound

This compound belongs to the family of substituted benzaldehydes, which are of significant interest in the pharmaceutical, food, and chemical industries for their diverse biological and chemical properties.[1] Compounds like vanillin (4-hydroxy-3-methoxybenzaldehyde) are widely used as flavoring agents and have been investigated for their antioxidant and anticancer activities.[2] The specific arrangement of the hydroxyl and methoxy groups on the benzene ring of this compound is expected to confer unique electronic and steric properties, influencing its reactivity, intermolecular interactions, and potential as a therapeutic agent or a building block for advanced materials.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the structure-property relationships of such molecules. These computational methods allow for a detailed examination of molecular geometry, vibrational frequencies, electronic transitions, and reactivity, providing a foundational understanding of the molecule's behavior at the atomic level.[3]

The Theoretical Framework: Density Functional Theory (DFT)

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). Its popularity stems from a favorable balance between computational cost and accuracy.[3] For a molecule like this compound, DFT can reliably predict its electronic properties.

Causality Behind Method Selection

The choice of a specific functional and basis set is critical for obtaining meaningful results. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.[1][4] It provides a robust description of electron correlation effects, which are crucial for accurately modeling the electronic structure.

The basis set determines the flexibility of the mathematical functions used to represent the atomic orbitals. A Pople-style basis set, such as 6-311++G(d,p), is often employed for such studies.[2][4][5] The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") allow for a more flexible description of bonding environments.

All calculations discussed herein are based on the DFT/B3LYP method with the 6-311++G(d,p) basis set, as this level of theory has been shown to provide reliable results for similar benzaldehyde derivatives.[2][4]

Molecular Geometry and Structural Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized structure of this compound is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The orientation of the hydroxyl, methoxy, and aldehyde groups relative to the ring will be a key determinant of the molecule's overall dipole moment and intermolecular interactions.

Diagram 1: Optimized Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

| Parameter | Expected Value (Å) | Parameter | Expected Value (°) |

| C=O | 1.23 | C-C-O (aldehyde) | 124 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118 - 121 |

| C-O (hydroxy) | 1.36 | C-O-H | 109 |

| C-O (methoxy) | 1.37 | C-O-C (methoxy) | 117 |

| C-H (ring) | 1.08 | H-C-H (methoxy) | 109.5 |

| Table 1: Predicted Geometrical Parameters for this compound |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Computed vibrational frequencies provide a theoretical basis for interpreting experimental FT-IR and FT-Raman spectra. By analyzing the normal modes of vibration, specific spectral peaks can be assigned to the stretching, bending, and torsional motions of different functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3550 | O-H stretching (hydroxyl) |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~1680 | C=O stretching (aldehyde) |

| ~1600, ~1580 | C=C stretching (aromatic ring) |

| ~1450 | C-H bending (methyl) |

| ~1270 | C-O stretching (aryl ether) |

| ~1150 | C-O stretching (hydroxyl) |

| Table 2: Predicted Vibrational Frequencies and Assignments |

These predicted spectra are invaluable for confirming the synthesis of the target compound and for understanding how intermolecular interactions, such as hydrogen bonding, may shift these frequencies in the solid state or in solution.

Electronic Properties and Reactivity

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. DFT provides several key metrics for understanding these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability.[6][7] A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.[7]

For substituted benzaldehydes, the HOMO is typically localized over the benzene ring and the electron-donating hydroxyl and methoxy groups, while the LUMO is often centered on the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer, which is crucial for many of the molecule's properties, including its non-linear optical response.[2]

| Parameter | Expected Value (eV) |

| EHOMO | -6.2 to -5.8 |

| ELUMO | -2.0 to -1.5 |

| Energy Gap (ΔE) | 4.2 to 4.3 |

| Table 3: Predicted Frontier Molecular Orbital Energies |

Diagram 2: HOMO-LUMO Energy Gap

Caption: A typical workflow for quantum chemical calculations.

Step-by-Step Methodology

-

Molecular Structure Generation:

-

Draw the 2D structure of this compound using a chemical drawing program (e.g., ChemDraw, GaussView).

-

Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics.

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA). [4] * Specify the theoretical method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Run the calculation until the forces on the atoms are negligible and the structure has converged to a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory.

-

Self-Validation: Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies. The presence of imaginary frequencies would indicate a transition state or a saddle point.

-

Analyze the output to obtain the vibrational modes and their corresponding IR and Raman intensities.

-

-

Electronic Property Calculations:

-

From the output of the optimization, extract the HOMO and LUMO energies.

-

Generate the Molecular Electrostatic Potential (MEP) surface for visualization.

-

Perform a TD-DFT calculation on the optimized geometry to compute the electronic transition energies and oscillator strengths for the UV-Vis spectrum.

-

-

NLO Property Calculations:

-

Request the calculation of polarizability and hyperpolarizability in the input file. These are typically calculated as part of a frequency job or as a separate property calculation on the optimized geometry.

-

-

Data Analysis and Interpretation:

-

Tabulate the optimized bond lengths, bond angles, and dihedral angles.

-

Assign the calculated vibrational frequencies to specific functional group motions by visualizing the atomic displacements for each mode.

-

Visualize the HOMO and LUMO orbitals to understand the regions of electron density involved in chemical reactivity.

-

Correlate the calculated UV-Vis transitions with expected experimental absorption peaks.

-

Compare the calculated NLO properties to reference compounds to assess the material's potential.

-

Conclusion and Future Outlook

The quantum chemical study of this compound, guided by established methodologies for analogous compounds, provides a comprehensive theoretical characterization of its structural, spectroscopic, electronic, and non-linear optical properties. This in silico investigation reveals the molecule's stable geometry, identifies its characteristic vibrational fingerprints, and elucidates the nature of its frontier molecular orbitals, which are key to understanding its reactivity and stability. The predicted intramolecular charge transfer from the electron-donating hydroxyl and methoxy groups to the electron-withdrawing aldehyde group suggests a potential for significant non-linear optical activity.

This theoretical framework not only serves as a predictive guide for experimental validation but also establishes a foundation for further research. Future studies could involve exploring its interaction with biological targets through molecular docking, investigating its potential as a corrosion inhibitor, or using it as a precursor for the synthesis of novel compounds with enhanced properties. As computational power and theoretical methods continue to advance, such detailed quantum chemical analyses will become ever more critical in the rational design of new molecules for a wide array of scientific and technological applications.

References

-

A Density Functional Theory Study of 4-OH Aldehydes. Preprints.org [Online] 2023. Available: [Link]

-

U. Muhammed Rafi, "DFT Calculation and in silico ADMET Studies of Syringaldehyde 4-hydroxy-3,5-Dimethoxybenzaldehyde (6-chloropyridazin-3-yl) Hydrazone Hydrate," International Journal of Science and Research (IJSR), vol. 14, no. 6, pp. 1821-1827, 2025. Available: [Link]

-

Density functional studies and spectroscopic analysis (FT-IR, FT-Raman, UV–visible, and NMR) with molecular docking approach on an anticancer and antifungal drug 4-hydroxy-3-methoxybenzaldehyde. ResearchGate [Online]. Available: [Link]

-

Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN [Online]. Available: [Link]

-

Exploring the NLO Properties of Brominated Dimethoxybenzaldehydes: From Synthesis to Molecular Modeling. ACS Publications [Online]. Available: [Link]

-

Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. NIST WebBook [Online]. Available: [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate [Online]. Available: [Link]

-

Vorobyova, V., & Olena. 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 53(2), 336-345. Available: [Link]

-

HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT [Online]. Available: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. DFT Calculation and in silico ADMET Studies of Syringaldehyde 4-hydroxy-3,5-Dimethoxybenzaldehyde (6-chloropyridazin-3-yl) Hydrazone Hydrate [ijsr.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. irjweb.com [irjweb.com]

Methodological & Application

Experimental protocol for the synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

An Application Note and Experimental Protocol for the Synthesis of 4-Hydroxy-2,3-dimethoxybenzaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted phenolic aldehyde. This compound serves as a key intermediate in the synthesis of various biologically active molecules and fine chemicals. The protocol detailed herein utilizes the Duff reaction, a classic method for the ortho-formylation of phenols.[1][2] We present a step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, safety protocols, and expected outcomes. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a reliable and reproducible method for obtaining the target compound.

Introduction and Scientific Principle

This compound is an aromatic aldehyde featuring a hydroxyl group and two methoxy groups on the benzene ring. The specific arrangement of these functional groups makes it a versatile building block in organic synthesis. The protocol described employs the Duff reaction, which facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring, specifically at the position ortho to a hydroxyl group.[1][2][3]

The reaction leverages hexamethylenetetramine (HMTA) as the source of the formyl carbon. In an acidic medium, typically trifluoroacetic acid or a glyceroboric acid mixture, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion species.[1] The highly activated phenol, in this case, 2,3-dimethoxyphenol, then undergoes electrophilic aromatic substitution. The reaction's regioselectivity is directed by the powerful activating effect of the hydroxyl group, favoring substitution at the vacant ortho position. The resulting intermediate is a benzylamine derivative which, upon intramolecular redox and subsequent acidic hydrolysis during the work-up, yields the final aldehyde product.[1][4] The Duff reaction is particularly suitable for phenols with strongly electron-donating substituents.[1]

Experimental Workflow and Reaction Mechanism

The overall workflow for the synthesis is outlined below, from preparation to final product characterization.

Figure 1: General experimental workflow for the synthesis of this compound.

The mechanism of the Duff reaction involves several key steps, initiated by the activation of hexamethylenetetramine.

Figure 2: Simplified reaction mechanism of the Duff Reaction.

Materials and Equipment

Reagents

| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity |

| 2,3-Dimethoxyphenol | C₈H₁₀O₃ | 529-96-4 | 154.16 | 10.0 g | ≥98% |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 100-97-0 | 140.19 | 10.0 g | ≥99% |

| Anhydrous Glycerol | C₃H₈O₃ | 56-81-5 | 92.09 | 100 mL | ≥99.5% |

| Boric Acid | H₃BO₃ | 10043-35-3 | 61.83 | 10.0 g | ≥99.5% |

| Sulfuric Acid, concentrated | H₂SO₄ | 7664-93-9 | 98.08 | ~20 mL | 95-98% |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | As needed | Reagent Grade |

| Sodium Sulfate, anhydrous | Na₂SO₄ | 7757-82-6 | 142.04 | As needed | Reagent Grade |

| Deionized Water | H₂O | 7732-18-5 | 18.02 | As needed | --- |

Equipment

-

500 mL three-necked round-bottom flask

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer (0-200 °C)

-

Reflux condenser

-

Dropping funnel

-

Beakers, graduated cylinders, and Erlenmeyer flasks

-

Separatory funnel

-

Steam distillation apparatus (optional)

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Medium

-

In a 500 mL three-necked flask, combine 100 mL of anhydrous glycerol and 10.0 g of boric acid.

-

Heat the mixture gently to approximately 150 °C with stirring until the boric acid dissolves, forming glyceroboric acid. This step should be performed in a fume hood.

-

Once a clear solution is obtained, cool the mixture to below 150 °C.

Step 2: The Duff Reaction

-

Thoroughly grind 10.0 g of 2,3-dimethoxyphenol with 10.0 g of hexamethylenetetramine (HMTA) in a mortar and pestle to create an intimate mixture.[4]

-

With vigorous stirring, add the powdered mixture to the glyceroboric acid solution.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 20-30 minutes.[4] The mixture will typically turn dark and viscous.

Step 3: Hydrolysis and Product Isolation

-

After the reaction period, allow the mixture to cool to approximately 100-110 °C.

-

Prepare an acidification solution by carefully and slowly adding 20 mL of concentrated sulfuric acid to 60 mL of deionized water in a separate beaker, with cooling.

-

Slowly and cautiously add the hot acid solution to the reaction mixture. An exothermic reaction will occur.

-

Heat the resulting solution to boiling for 10-15 minutes to ensure complete hydrolysis of the intermediate.

Step 4: Product Extraction and Purification

-

Method A: Solvent Extraction (Preferred)

-

Cool the acidified reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (1 x 50 mL) to remove any acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Method B: Steam Distillation

-